2H-1,5-Methenocyclopent[d]azepine(9CI)
Description
2H-1,5-Methenocyclopent[d]azepine(9CI) is a heterocyclic compound characterized by a fused bicyclic structure containing nitrogen atoms.
Properties
CAS No. |
122021-06-1 |
|---|---|
Molecular Formula |
C10H7N |
Molecular Weight |
141.173 |
InChI |
InChI=1S/C10H7N/c1-2-9-7-4-8(6-11-5-7)10(9)3-1/h1-5H,6H2 |
InChI Key |
CBQHETJKJVFJRR-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=C3C2=CC=C3)C=N1 |
Synonyms |
2H-1,5-Methenocyclopent[d]azepine(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2H-1,5-Methenocyclopent[d]azepine(9CI) with analogous heterocyclic compounds based on structural motifs, physicochemical properties, and functional roles inferred from the evidence.
1H-1,4-Diazepin-3-amine,2,5,6,7-tetrahydro-1-methyl-(9CI) ()
- Structure : A diazepine derivative with a seven-membered ring containing two nitrogen atoms and an amine substituent.
- Key Properties: Property Value Molecular Weight 127.111 g/mol Hydrogen Bond Donors 1 Hydrogen Bond Acceptors 2 Topological Polar Surface Area 41.6 Ų
- Comparison: Unlike 2H-1,5-Methenocyclopent[d]azepine(9CI), this compound has a saturated diazepine ring with a methyl group, reducing conformational flexibility.
2H-1,5,3-Dioxazepine,tetrahydro-6-methyl-3-(1-methylethyl)-(9CI) ()
- Structure : A dioxazepine derivative containing oxygen and nitrogen atoms in a seven-membered ring, with methyl and isopropyl substituents.
- Key Properties :
- CAS Number : 75872-60-5
- Complexity : High due to fused rings and branched substituents.
- Comparison: The inclusion of oxygen atoms and bulky isopropyl groups in this compound likely alters its reactivity and steric profile compared to 2H-1,5-Methenocyclopent[d]azepine(9CI). Such modifications could affect its stability or interaction with biological targets .
Flumioxazin ()
- Structure: A benzoxazinone derivative with a fused bicyclic system and fluorinated substituents.
Key Properties :
Property Value Molecular Formula C₁₉H₁₅FN₂O₄ Use Herbicide - Its fluorine substituent and herbicidal activity highlight how electronic effects (e.g., electronegativity) and ring substituents can dictate functional roles, a principle that may extend to 2H-1,5-Methenocyclopent[d]azepine(9CI) .
Computational Insights into Heterocyclic Systems
The evidence highlights the role of density-functional theory (DFT) in predicting thermochemical properties for heterocycles. For example:
- Becke’s Hybrid Functional (): Accurately calculates atomization energies (average deviation: 2.4 kcal/mol), suggesting its utility for modeling 2H-1,5-Methenocyclopent[d]azepine(9CI)’s stability or reactivity .
- Colle-Salvetti Correlation Energy (): Provides a framework for estimating electron correlation effects, which are critical for understanding aromaticity or conjugation in fused-ring systems .
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